

# A Comparative Analysis of Fdl169 and Tezacaftor for Cystic Fibrosis Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fdl169**

Cat. No.: **B607426**

[Get Quote](#)

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cystic fibrosis transmembrane conductance regulator (CFTR) correctors, **Fdl169** and Tezacaftor. The content herein synthesizes available data on their efficacy, mechanism of action, and the experimental methodologies used for their evaluation.

## Introduction

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a protein responsible for ion transport across epithelial cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. Both **Fdl169** and tezacaftor are small molecules known as CFTR correctors, designed to rescue the trafficking and function of the F508del-CFTR protein. Tezacaftor, developed by Vertex Pharmaceuticals, is an established therapeutic agent, often used in combination with other CFTR modulators. **Fdl169**, discovered by the Flatley Discovery Lab, is an investigational drug that has undergone early-phase clinical trials. Due to the limited publicly available clinical data for **Fdl169**, this guide will present the available preclinical and clinical information for both compounds to facilitate a comprehensive understanding of their current standing in CF drug development.

## Mechanism of Action

Both **Fdl169** and tezacaftor function as CFTR correctors, aiming to rectify the folding defect of the F508del-CFTR protein, thereby enabling its transport to the cell surface and increasing the

density of functional channels.[\[1\]](#)[\[2\]](#)

Tezacaftor has been shown to directly bind to the first transmembrane domain (TMD1) of the CFTR protein.[\[3\]](#) This interaction stabilizes the protein structure, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell membrane.[\[3\]](#)[\[4\]](#) By increasing the amount of CFTR protein at the cell surface, tezacaftor, particularly in combination with a potentiator like ivacaftor, enhances chloride ion transport.[\[5\]](#)

**Fdl169** is also designed to correct the misfolding of the CFTR protein caused by the F508del mutation.[\[2\]](#) It is believed to bind to the CFTR protein during its synthesis, assisting in its proper folding and increasing its presence at the cell membrane.[\[2\]](#) Preclinical studies have indicated that **Fdl169** can significantly increase chloride transport in ex vivo models of human bronchial epithelium.[\[6\]](#) However, the precise binding site and a detailed molecular mechanism of action for **Fdl169** are not as extensively characterized in publicly available literature as they are for tezacaftor.

Below is a diagram illustrating the general mechanism of action for CFTR correctors.

[Click to download full resolution via product page](#)**Mechanism of Action of CFTR Correctors.**

## Comparative Efficacy

A direct, data-driven comparison of the clinical efficacy of **Fdl169** and tezacaftor is challenging due to the absence of published clinical trial results for **Fdl169**.<sup>[7]</sup> In contrast, tezacaftor has undergone extensive clinical evaluation, and its efficacy, particularly as part of combination therapies, is well-documented.

### **Fdl169** Efficacy Data

Publicly available efficacy data for **Fdl169** is limited to preclinical findings. Ex vivo studies on human bronchial epithelial cells have demonstrated that **Fdl169** can significantly increase chloride transport.<sup>[6]</sup> An abstract from a scientific conference suggested that a combination of **Fdl169** and another investigational agent, FDL176, was superior to the tezacaftor/ivacaftor combination in an unspecified model system; however, the full data and methodology of this comparison are not available.<sup>[8]</sup>

### Tezacaftor Efficacy Data

The efficacy of tezacaftor has been established in several large-scale clinical trials, most notably the EVOLVE and EXPAND studies. These trials evaluated tezacaftor in combination with ivacaftor.

Table 1: Summary of Tezacaftor Clinical Trial Efficacy Data

| Trial      | Patient Population                                        | Treatment Group      | Change in ppFEV1 from Baseline       | Change in Sweat Chloride from Baseline | Reference |
|------------|-----------------------------------------------------------|----------------------|--------------------------------------|----------------------------------------|-----------|
| EVOLVE     | Homozygous for F508del mutation ( $\geq 12$ years)        | Tezacaftor/Ivacaftor | +4.0 percentage points               | -9.5 mmol/L                            | [9][10]   |
| Placebo    | -                                                         | -                    | [9][10]                              |                                        |           |
| EXPAND     | Heterozygous for F508del and a residual function mutation | Tezacaftor/Ivacaftor | +6.8 percentage points               | -9.5 mmol/L                            | [11]      |
| Ivacaftor  | +4.7 percentage points                                    | -4.5 mmol/L          | [11]                                 |                                        |           |
| Placebo    | -                                                         | -                    | [11]                                 |                                        |           |
| Real-world | F/F and F/RF genotypes (Adults)                           | Tezacaftor/Ivacaftor | +6.0 percentage points (at 3 months) | Not Reported                           | [12]      |

ppFEV1: percent predicted forced expiratory volume in one second. F/F: Homozygous for F508del. F/RF: Heterozygous for F508del and a residual function mutation.

More recently, tezacaftor has become a key component of the highly effective triple-combination therapy, Trikafta/Kaftrio (elexacaftor/tezacaftor/ivacaftor). Data from clinical trials of this combination therapy have shown even more substantial improvements in lung function and sweat chloride levels.[13]

Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Clinical Trials

| Patient Population                                 | Change in ppFEV1 from Baseline   | Change in Sweat Chloride from Baseline | Reference            |
|----------------------------------------------------|----------------------------------|----------------------------------------|----------------------|
| At least one F508del mutation ( $\geq 12$ years)   | +13.8 to +14.3 percentage points | -41.8 to -45.1 mmol/L                  | <a href="#">[14]</a> |
| Children aged 6-11 years with at least one F508del | +10.2 percentage points          | -45.4 mmol/L                           | <a href="#">[15]</a> |

## Experimental Protocols

The evaluation of CFTR modulators relies on a set of specialized assays to determine their impact on protein function and clinical outcomes. Below are overviews of the key experimental methodologies.

### Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing CF and is also used as a biomarker to assess the efficacy of CFTR modulators.

#### Methodology:

- **Sweat Stimulation:** A small area of the skin, typically on the forearm, is treated with pilocarpine, a sweat-inducing chemical, and a weak electrical current is applied (pilocarpine iontophoresis) to stimulate sweat production.
- **Sweat Collection:** The sweat is collected onto a piece of filter paper, gauze, or into a plastic coil over a 30-minute period.
- **Chloride Analysis:** The collected sweat is sent to a laboratory for quantitative analysis of its chloride concentration.

## Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

ppFEV1 is a key measure of lung function and a primary endpoint in most CF clinical trials.

Methodology:

- Spirometry: The subject performs a forced expiration into a spirometer, a device that measures the volume and flow of air.
- FEV1 Measurement: The forced expiratory volume in the first second (FEV1) is recorded.
- Percent Predicted Calculation: The measured FEV1 is compared to the predicted value for a healthy individual of the same age, height, sex, and ethnicity. The result is expressed as a percentage of the predicted value (ppFEV1).[16]

## Nasal Potential Difference (NPD) Measurement

NPD measurement assesses ion transport across the nasal epithelium *in vivo*, providing a direct measure of CFTR and ENaC (epithelial sodium channel) function.[17][18]

Methodology:

- Electrode Placement: An exploring electrode is placed on the surface of the nasal mucosa, and a reference electrode is placed on the subcutaneous layer of the forearm.
- Perfusion of Solutions: The nasal epithelium is sequentially perfused with a series of solutions, including a Ringer's solution, a solution containing amiloride (an ENaC blocker), and a chloride-free solution with isoproterenol (a CFTR activator).[19]
- Potential Difference Recording: The voltage difference between the two electrodes is continuously measured, and the changes in potential difference in response to the different solutions provide information about  $\text{Na}^+$  and  $\text{Cl}^-$  transport.[19]

## Ussing Chamber Assay

The Ussing chamber is an *in vitro* technique used to measure ion transport across epithelial tissues or cell monolayers.[20]

**Methodology:**

- **Tissue/Cell Mounting:** A piece of epithelial tissue (e.g., from a rectal biopsy) or a monolayer of cultured epithelial cells is mounted between two chambers.
- **Solution Perfusion:** Both sides of the epithelium are bathed in physiological solutions.
- **Electrophysiological Measurement:** The potential difference across the epithelium is clamped to zero, and the short-circuit current, which represents the net ion transport, is measured. The addition of specific channel blockers and activators allows for the quantification of the activity of specific ion channels like CFTR.[\[21\]](#)

The following diagram illustrates a generalized experimental workflow for evaluating a novel CFTR corrector.

[Click to download full resolution via product page](#)

Generalized Experimental Workflow for CFTR Corrector Development.

## Conclusion

Tezacaftor is a well-characterized and clinically validated CFTR corrector that has demonstrated significant, albeit modest, efficacy as a monotherapy and as part of a dual-corrector regimen, and substantial efficacy in the triple-combination therapy with elexacaftor and ivacaftor. Its mechanism of action and clinical benefits are supported by a large body of evidence from rigorous clinical trials.

**Fdl169** is an earlier-stage investigational CFTR corrector with a promising preclinical profile. However, a comprehensive assessment of its comparative efficacy is currently hampered by the lack of published clinical data. The future of **Fdl169** in the landscape of CF therapies will depend on the outcomes of its clinical development program.

For researchers and drug developers, the story of these two molecules underscores the evolution of CFTR modulator discovery and the increasing bar for clinical efficacy. While tezacaftor represents a significant step forward in the treatment of CF, the ongoing development of compounds like **Fdl169** highlights the continued search for even more effective and potentially complementary therapeutic strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 12. m.youtube.com [m.youtube.com]
- 13. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacb.asn.au [aacb.asn.au]
- 15. cff.org [cff.org]
- 16. Use of FEV1 in Cystic Fibrosis Epidemiologic Studies and Clinical Trials: A Statistical Perspective for the Clinical Researcher - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 18. Nasal Potential Difference Measurements to Assess CFTR Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardized Measurement of Nasal Membrane Transepithelial Potential Difference (NPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Fdl169 and Tezacaftor for Cystic Fibrosis Therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607426#comparative-efficacy-of-fdl169-and-tezacaftor>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)